![molecular formula C12H16N4OS B241239 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been suggested that it may inhibit fungal growth by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine are not well studied. However, it has been suggested that it may have low toxicity and high selectivity towards fungi, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine in lab experiments include its potential as a selective antifungal agent and its ease of synthesis. However, its limitations include the lack of understanding of its mechanism of action and its potential toxicity towards non-target organisms.
Zukünftige Richtungen
For the study of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine include:
1. Further studies on its mechanism of action and selectivity towards fungi.
2. Investigation of its potential as a plant growth regulator and pesticide.
3. Synthesis of novel derivatives with improved properties.
4. Study of its potential as a building block for the synthesis of novel materials.
5. Investigation of its potential as a corrosion inhibitor.
Conclusion:
In conclusion, 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine is a promising compound with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential applications. Its ease of synthesis and low toxicity make it a promising candidate for further study.
Synthesemethoden
The synthesis of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine can be achieved through a multistep process. The first step involves the reaction of 4-methylphenol with epichlorohydrin to form 3-(4-methylphenoxy)propyl chloride. The second step involves the reaction of 3-(4-methylphenoxy)propyl chloride with thiosemicarbazide to form 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-1,2,4-triazole. The final step involves the reaction of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-1,2,4-triazole with ammonia to form 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine.
Wissenschaftliche Forschungsanwendungen
5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine has potential applications in medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been studied for its potential as an antifungal agent. In agriculture, it has been studied for its potential as a plant growth regulator and pesticide. In material science, it has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of novel materials.
Eigenschaften
Molekularformel |
C12H16N4OS |
---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
3-[3-(4-methylphenoxy)propylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C12H16N4OS/c1-9-3-5-10(6-4-9)17-7-2-8-18-12-14-11(13)15-16-12/h3-6H,2,7-8H2,1H3,(H3,13,14,15,16) |
InChI-Schlüssel |
BFEAGRXMOSLUMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCSC2=NNC(=N2)N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCSC2=NNC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.